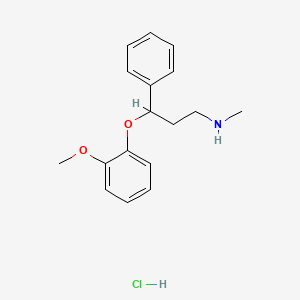

(R)-Thionisoxetine hydrochloride

説明

特性

IUPAC Name |

3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2.ClH/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2;/h3-11,15,18H,12-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEURBZEQJZUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00110037 | |

| Record name | Nisoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00110037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Nisoxetine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

57754-86-6 | |

| Record name | Benzenepropanamine, γ-(2-methoxyphenoxy)-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57754-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nisoxetine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057754866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57754-86-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nisoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00110037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NISOXETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X76P2Y0EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Thionisoxetine Hydrochloride: A Technical Whitepaper on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Thionisoxetine hydrochloride is a potent and highly selective inhibitor of the norepinephrine transporter (NET). This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative pharmacological data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows. The primary action of (R)-Thionisoxetine is the blockade of norepinephrine reuptake, leading to an increase in the synaptic concentration of norepinephrine. This activity makes it a valuable tool for research into the roles of the noradrenergic system in various physiological and pathological processes, including depression and urinary incontinence.[1] This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and utilize this specific pharmacological agent.

Core Mechanism of Action: Norepinephrine Transporter Inhibition

This compound exerts its pharmacological effects primarily through the high-affinity and selective inhibition of the norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[2] The NET is a membrane protein located on presynaptic noradrenergic neurons responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[2]

By competitively binding to the NET, (R)-Thionisoxetine blocks the reuptake of norepinephrine, leading to an increased concentration and prolonged residence time of this neurotransmitter in the synapse. This enhancement of noradrenergic signaling is the fundamental mechanism underlying its observed physiological effects.

The (R)-enantiomer of thionisoxetine is significantly more potent than its (S)-enantiomer, highlighting the stereospecificity of its interaction with the norepinephrine transporter.[1]

Pharmacological Profile: Potency and Selectivity

The pharmacological profile of (R)-Thionisoxetine is characterized by its high potency for the norepinephrine transporter and its selectivity over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).

Quantitative Data Summary

The following tables summarize the key quantitative data that define the potency and selectivity of this compound.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Ki) | 0.20 nM | [3H]-Nisoxetine Binding to Norepinephrine Transporter | [1] |

Table 1: Binding Affinity of (R)-Thionisoxetine for the Norepinephrine Transporter

| Transporter | Selectivity Ratio (NE Uptake vs. 5-HT Uptake) | Reference |

| Norepinephrine Transporter (NET) | ~70-fold more potent than for SERT | [1] |

| Serotonin Transporter (SERT) | ||

| Dopamine Transporter (DAT) | Weak inhibitor (Ki values at least two orders of magnitude greater for a related compound) | [3] |

Table 2: Selectivity Profile of (R)-Thionisoxetine

| Tissue | ED50 (Prevention of NE Depletion) | Experimental Model | Reference |

| Hypothalamus | 0.21 mg/kg | 6-hydroxydopamine-induced depletion | [1] |

| Heart | 3.4 mg/kg | Metaraminol-induced depletion | [1] |

| Urethra | 1.2 mg/kg | Metaraminol-induced depletion | [1] |

Table 3: In Vivo Potency of (R)-Thionisoxetine

Downstream Signaling Pathways

The inhibition of the norepinephrine transporter by (R)-Thionisoxetine initiates a cascade of downstream signaling events. The elevated synaptic norepinephrine levels lead to increased activation of postsynaptic adrenergic receptors. While direct studies on the downstream signaling of (R)-Thionisoxetine are limited, the effects of selective norepinephrine reuptake inhibitors (NRIs) are known to involve the modulation of intracellular second messenger systems.

A key pathway implicated in the action of antidepressants that enhance noradrenergic transmission is the cyclic adenosine monophosphate (cAMP) signaling cascade. Increased norepinephrine in the synapse can lead to the activation of Gs-protein coupled adrenergic receptors, which in turn stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in neuroplasticity and neuronal survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for Norepinephrine Transporter

This protocol describes a competitive binding assay to determine the affinity of (R)-Thionisoxetine for the norepinephrine transporter using [3H]-nisoxetine as the radioligand.

Materials:

-

HEK293 cells stably expressing the human norepinephrine transporter (hNET)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Cold Assay Buffer

-

[3H]-Nisoxetine (specific activity ~80-90 Ci/mmol)

-

This compound

-

Desipramine (for non-specific binding)

-

96-well microplates

-

Glass fiber filter mats (e.g., Whatman GF/B)

-

Cell harvester

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hNET cells to confluency.

-

Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.

-

Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.

-

Resuspend the pellet in Assay Buffer and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant, resuspend the membrane pellet in fresh Assay Buffer, and determine the protein concentration.

-

-

Binding Assay:

-

Prepare serial dilutions of (R)-Thionisoxetine.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]-Nisoxetine (final concentration ~1 nM), and 100 µL of membrane preparation (20-40 µg protein).

-

Non-specific Binding: 50 µL of 10 µM Desipramine, 50 µL of [3H]-Nisoxetine, and 100 µL of membrane preparation.

-

Test Compound: 50 µL of (R)-Thionisoxetine dilution, 50 µL of [3H]-Nisoxetine, and 100 µL of membrane preparation.

-

-

Incubate the plate at 4°C for 2-3 hours.

-

-

Harvesting and Scintillation Counting:

-

Rapidly filter the contents of each well through the glass fiber filter mats using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold Wash Buffer.

-

Dry the filter mats and place them in scintillation vials with 4-5 mL of scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the (R)-Thionisoxetine concentration to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal [3H]-Norepinephrine Uptake Assay

This protocol describes a functional assay to measure the inhibitory effect of (R)-Thionisoxetine on norepinephrine uptake into synaptosomes.

Materials:

-

Rat brain tissue (e.g., hypothalamus or cortex)

-

Sucrose Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4

-

Krebs-Ringer Bicarbonate Buffer: 118 mM NaCl, 4.7 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM glucose, saturated with 95% O2/5% CO2

-

[3H]-Norepinephrine (specific activity ~40-60 Ci/mmol)

-

This compound

-

Desipramine (as a positive control)

-

Glass-Teflon homogenizer

-

Refrigerated centrifuge

-

Liquid scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Dissect brain tissue in ice-cold Sucrose Buffer.

-

Homogenize the tissue in Sucrose Buffer using a Glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (P2 fraction, rich in synaptosomes) in Krebs-Ringer Bicarbonate Buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of (R)-Thionisoxetine or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake by adding [3H]-Norepinephrine (final concentration ~50 nM).

-

Incubate for 5-10 minutes at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

-

Scintillation Counting and Data Analysis:

-

Transfer the filters to scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

Determine the IC50 value by plotting the percentage of inhibition of [3H]-Norepinephrine uptake against the logarithm of the (R)-Thionisoxetine concentration.

-

Conclusion

This compound is a powerful research tool characterized by its high-potency and selective inhibition of the norepinephrine transporter. Its well-defined mechanism of action, coupled with its selectivity, makes it an ideal compound for elucidating the role of the noradrenergic system in health and disease. This technical guide has provided a comprehensive overview of its pharmacological profile, downstream signaling pathways, and the experimental protocols necessary for its characterization. This information is intended to support the scientific community in the design and execution of robust and informative studies utilizing (R)-Thionisoxetine.

References

- 1. (R)-thionisoxetine, a potent and selective inhibitor of central and peripheral norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-Thionisoxetine Hydrochloride

This technical guide provides a comprehensive overview of (R)-Thionisoxetine hydrochloride, a potent and selective norepinephrine reuptake inhibitor (NRI). The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, pharmacological actions, and relevant experimental protocols.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | (3R)-N-methyl-3-phenyl-3-[2-(methylsulfanyl)phenoxy]propan-1-amine hydrochloride | Inferred |

| Molecular Formula | C₁₇H₂₂ClNOS | Inferred |

| Molecular Weight | 323.88 g/mol | Inferred |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in water, ethanol, and DMSO | Inferred from similar compounds[3][4] |

| Melting Point | Not available |

Table 1: Physicochemical Properties of this compound.

Pharmacological Profile

(R)-Thionisoxetine is a highly potent and selective inhibitor of the norepinephrine transporter (NET). Its pharmacological activity has been characterized in both in vitro and in vivo studies.

Mechanism of Action

(R)-Thionisoxetine selectively binds to the norepinephrine transporter, blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This action leads to an increased concentration and prolonged activity of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

Binding Affinity and Selectivity

In vitro studies have demonstrated the high affinity and selectivity of (R)-Thionisoxetine for the norepinephrine transporter.

| Parameter | Value | Species | Assay |

| Ki (NET) | 0.20 nM | Rat | [³H]-nisoxetine binding |

| Selectivity | ~70-fold more potent for NE uptake vs. 5-HT uptake | Rat | [³H]-NE and [³H]-5HT uptake |

Table 2: In Vitro Pharmacological Data for (R)-Thionisoxetine.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and key pharmacological assays.

Synthesis of this compound

A specific, publicly available synthesis protocol for this compound is not available. However, a plausible synthetic route can be derived from the synthesis of structurally similar compounds, such as Atomoxetine. The following is a proposed multi-step synthesis.

Figure 1: Proposed Synthesis Workflow for this compound.

Detailed Protocol:

-

Asymmetric Reduction: 3-Chloropropiophenone is asymmetrically reduced using borane in the presence of a catalytic amount of (S)-oxazaborolidine in an appropriate solvent like tetrahydrofuran (THF) to yield (R)-3-chloro-1-phenyl-1-propanol with high enantiomeric excess.

-

Amination: The resulting chiral alcohol is then reacted with methylamine to substitute the chlorine atom and introduce the methylamino group, yielding (R)-N-methyl-3-phenyl-3-hydroxypropylamine.

-

Nucleophilic Aromatic Substitution: The hydroxyl group of (R)-N-methyl-3-phenyl-3-hydroxypropylamine is then coupled with 2-fluorothiophenol via a nucleophilic aromatic substitution reaction, likely facilitated by a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO), to form the free base of (R)-Thionisoxetine.

-

Salt Formation: Finally, the free base is dissolved in a suitable solvent like ethyl acetate and treated with a solution of hydrochloric acid to precipitate this compound. The resulting solid can be purified by recrystallization.

Norepinephrine Transporter (NET) Binding Assay

This in vitro assay determines the binding affinity of this compound for the norepinephrine transporter.

Figure 2: Workflow for Norepinephrine Transporter Binding Assay.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human norepinephrine transporter (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Nisoxetine.

-

Test compound: this compound.

-

Reference compound: Desipramine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-Nisoxetine and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (excess of a known NET inhibitor like desipramine).

-

Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-Nisoxetine (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Synaptosomal Norepinephrine Uptake Assay

This assay measures the functional ability of this compound to inhibit the uptake of norepinephrine into presynaptic nerve terminals.

Figure 3: Workflow for Synaptosomal Norepinephrine Uptake Assay.

Materials:

-

Freshly prepared synaptosomes from a relevant brain region (e.g., rat hypothalamus or cortex).

-

Radiolabeled substrate: [³H]-Norepinephrine.

-

Test compound: this compound.

-

Krebs-Ringer buffer.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Preparation: Isolate synaptosomes from brain tissue by differential centrifugation.

-

Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound.

-

Uptake: Initiate the uptake reaction by adding a fixed concentration of [³H]-Norepinephrine.

-

Termination: After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters, which represents the amount of [³H]-Norepinephrine taken up by the synaptosomes.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of norepinephrine uptake.

In Vivo Microdialysis

This technique allows for the measurement of extracellular norepinephrine levels in the brain of a living animal following administration of this compound.

Figure 4: Workflow for In Vivo Microdialysis.

Procedure:

-

Surgery: Surgically implant a microdialysis probe into a specific brain region of an anesthetized rat (e.g., prefrontal cortex or hypothalamus).

-

Perfusion: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

-

Baseline Collection: Collect dialysate samples at regular intervals to establish a stable baseline of extracellular norepinephrine levels.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection).

-

Sample Collection: Continue to collect dialysate samples to monitor changes in extracellular norepinephrine concentrations over time.

-

Analysis: Analyze the norepinephrine content in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[5]

Signaling Pathway

This compound exerts its effect by modulating the noradrenergic signaling pathway.

Figure 5: Noradrenergic Synapse and the Site of Action of this compound.

This diagram illustrates the key steps in noradrenergic neurotransmission. Tyrosine is converted to norepinephrine in the presynaptic neuron and stored in vesicles. Upon neuronal firing, norepinephrine is released into the synaptic cleft, where it can bind to adrenergic receptors on the postsynaptic neuron, leading to downstream signaling. The action of norepinephrine is terminated primarily by its reuptake into the presynaptic neuron via the norepinephrine transporter (NET). This compound acts by blocking this transporter, thereby increasing the concentration and duration of norepinephrine in the synaptic cleft.

References

(R)-Thionisoxetine hydrochloride synthesis pathway and precursors

An In-depth Technical Guide to the Synthesis of (R)-Thionisoxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a potent and selective norepinephrine reuptake inhibitor. The proposed synthetic pathway is based on established chemical transformations and analogies to the synthesis of structurally related compounds, such as duloxetine. This document details the key precursors, intermediates, and reaction steps, offering valuable insights for researchers in medicinal chemistry and drug development.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The key strategic elements of the synthesis involve the construction of the 3-amino-1-(thiophen-2-yl)propan-1-ol backbone, the stereoselective formation of the (R)-enantiomer, and the final etherification to introduce the 2-(methylthio)phenoxy moiety.

The proposed overall synthetic transformation is as follows:

Caption: Proposed synthesis pathway for this compound.

Precursors

The primary precursors for the synthesis of this compound are 2-acetylthiophene and 2-(methylthio)phenol.

| Precursor | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 2-Acetylthiophene | 88-15-3 | C6H6OS | 126.18 | Provides the thiophene ring and the carbon backbone. |

| 2-(Methylthio)phenol | 1073-29-6 | C7H8OS | 140.20 | Forms the substituted phenoxy ether moiety. |

Synthesis of Key Intermediate: (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

This chiral amino alcohol is the cornerstone of the synthesis, as its stereochemistry dictates the final product's configuration.

Step 1: Mannich Reaction

The synthesis commences with a Mannich reaction between 2-acetylthiophene, formaldehyde, and dimethylamine hydrochloride to yield 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one.

Experimental Protocol (Analogous to Duloxetine Intermediate Synthesis):

-

To a reaction vessel, add 2-acetylthiophene, paraformaldehyde, and dimethylamine hydrochloride in a suitable solvent such as isopropanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated HCl).

-

Heat the mixture to reflux (approximately 80-85 °C) for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/isopropanol).

| Reactant | Molar Ratio |

| 2-Acetylthiophene | 1.0 |

| Paraformaldehyde | 1.1 |

| Dimethylamine hydrochloride | 1.1 |

Step 2: Demethylation

The tertiary amine is then demethylated to the secondary amine, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one.

Experimental Protocol:

-

Dissolve the 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride in a suitable solvent (e.g., ethanol).

-

Add an excess of methylamine (as an aqueous solution or gas).

-

Heat the mixture in a sealed vessel to 60-70 °C for several hours.[1]

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, cool the reaction and partially remove the solvent to crystallize the product.

-

Filter the solid and wash with a cold solvent to obtain the desired product as its hydrochloride salt.

Step 3: Enantioselective Reduction

The key stereocenter is introduced via the enantioselective reduction of the ketone to the corresponding (R)-alcohol. This can be achieved through various methods, including catalytic asymmetric hydrogenation or enzymatic reduction.

Experimental Protocol (Catalytic Asymmetric Hydrogenation):

-

In a high-pressure reactor, dissolve 3-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride in a suitable solvent (e.g., methanol or isopropanol).

-

Add a chiral ruthenium or rhodium catalyst, such as one based on a BINAP or other chiral phosphine ligand.[2]

-

Pressurize the reactor with hydrogen gas.

-

Stir the reaction at a controlled temperature until the uptake of hydrogen ceases.

-

Depressurize the reactor and filter off the catalyst.

-

Remove the solvent under reduced pressure.

-

The enantiomeric excess (ee) of the product, (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, should be determined by chiral HPLC.

-

The crude product can be purified by recrystallization.

| Parameter | Value |

| Catalyst | Chiral Ru or Rh complex |

| Hydrogen Pressure | 10-50 bar (typical) |

| Temperature | 25-80 °C (typical) |

| Solvent | Methanol, Ethanol, or Isopropanol |

| Expected Yield | >80% (based on analogous reactions) |

| Expected ee | >95% (based on analogous reactions) |

Final Assembly: Williamson Ether Synthesis and Salt Formation

Step 4: Williamson Ether Synthesis

The final carbon-oxygen bond is formed through a Williamson ether synthesis, coupling the chiral alcohol with 2-(methylthio)phenol.

Experimental Protocol:

-

In an inert atmosphere, dissolve (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol in a suitable aprotic polar solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise at a low temperature (e.g., 0 °C) to form the alkoxide.

-

Once the alkoxide formation is complete, add a solution of 2-(methylthio)phenol in the same solvent.

-

Slowly warm the reaction mixture to room temperature or slightly above and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude (R)-Thionisoxetine can be purified by column chromatography on silica gel.

| Reactant | Molar Ratio |

| (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | 1.0 |

| 2-(Methylthio)phenol | 1.0 - 1.2 |

| Base (e.g., NaH) | 1.1 - 1.3 |

Step 5: Hydrochloride Salt Formation

The purified (R)-Thionisoxetine free base is converted to its hydrochloride salt for improved stability and handling.

Experimental Protocol:

-

Dissolve the purified (R)-Thionisoxetine in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

-

Stir the resulting suspension for a period to ensure complete salt formation.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Logical Workflow for Synthesis

References

InChIKey and molecular formula for (R)-Thionisoxetine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Thionisoxetine hydrochloride is a potent and highly selective norepinephrine reuptake inhibitor (NRI). As the (R)-enantiomer of Thionisoxetine, it demonstrates significantly greater potency than its (S)-counterpart. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key experimental data, and relevant protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of neuroscience and pharmacology.

Chemical and Physical Properties

This compound is the hydrochloride salt of the (R)-enantiomer of N-methyl-3-(2-methylthiophenoxy)-3-phenylpropylamine. While a specific PubChem entry for the hydrochloride salt of the (R)-enantiomer is not available, the properties of the base molecule are well-characterized.

| Property | Value | Source |

| Molecular Formula | C17H22ClNOS | Derived |

| InChIKey (Base) | NDVZIUGCCMZHLG-UHFFFAOYSA-N | [1] |

| Molecular Weight (Base) | 287.4 g/mol | [1] |

| Molecular Formula (Base) | C17H21NOS | [1][2] |

Mechanism of Action

This compound is a selective inhibitor of the norepinephrine transporter (NET). The NET is a membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, (R)-Thionisoxetine increases the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission. This enhanced signaling at adrenergic receptors is believed to be the primary mechanism underlying its pharmacological effects.

Quantitative Pharmacological Data

(R)-Thionisoxetine has been demonstrated to be a highly potent inhibitor of norepinephrine uptake. The following table summarizes key quantitative data from in vitro and in vivo studies.

| Parameter | Value | Species/Tissue | Assay | Source |

| Ki | 0.20 nM | Rat Hypothalamic Synaptosomes | [3H]-Nisoxetine Binding | [3] |

| ED50 | 0.21 mg/kg | Rat Hypothalamus | Prevention of 6-OHDA-induced NE depletion | [3] |

| ED50 | 3.4 mg/kg | Rat Heart | Prevention of Metaraminol-induced NE depletion | [3] |

| ED50 | 1.2 mg/kg | Rat Urethra | Prevention of Metaraminol-induced NE depletion | [3] |

Experimental Protocols

[3H]-Nisoxetine Binding Assay in Rat Brain Homogenates

This protocol is adapted from established methods for determining the binding affinity of compounds to the norepinephrine transporter.[4]

Materials:

-

Rat brain tissue (e.g., hypothalamus or cortex)

-

[3H]-Nisoxetine (radioligand)

-

This compound (test compound)

-

Desipramine or Tomoxetine (for non-specific binding)

-

Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Cold Incubation Buffer

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Tissue Preparation: Homogenize dissected rat brain tissue in ice-cold incubation buffer. Centrifuge the homogenate and wash the resulting pellet. Resuspend the final pellet in fresh incubation buffer.

-

Binding Reaction: In triplicate, incubate the brain homogenate with varying concentrations of this compound and a fixed concentration of [3H]-Nisoxetine.

-

Total and Non-specific Binding: Determine total binding in the absence of a competitor and non-specific binding in the presence of a high concentration of a known NET inhibitor like desipramine.

-

Incubation: Incubate the reaction mixtures at 4°C for a specified time (e.g., 2-4 hours).

-

Filtration: Terminate the binding by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value for this compound by analyzing the competition binding data using appropriate software.

In Vivo Norepinephrine Depletion Model

This protocol describes a method to assess the in vivo efficacy of this compound in preventing chemically induced norepinephrine depletion.[3]

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

6-Hydroxydopamine (6-OHDA) or Metaraminol

-

Vehicle solution

-

Anesthesia

-

Dissection tools

-

High-performance liquid chromatography (HPLC) system with electrochemical detection for norepinephrine quantification

Procedure:

-

Animal Dosing: Administer various doses of this compound or vehicle to different groups of rats via an appropriate route (e.g., intraperitoneal or oral).

-

Induction of NE Depletion: After a specified pretreatment time, administer a neurotoxin to induce norepinephrine depletion.

-

Central Depletion: Intracerebroventricular injection of 6-OHDA.

-

Peripheral Depletion: Systemic administration of metaraminol.

-

-

Tissue Collection: At a designated time point after neurotoxin administration, euthanize the animals and dissect the brain regions of interest (e.g., hypothalamus) or peripheral tissues (e.g., heart, urethra).

-

Norepinephrine Quantification: Homogenize the tissues and measure the concentration of norepinephrine using HPLC with electrochemical detection.

-

Data Analysis: Calculate the extent of norepinephrine depletion in the vehicle-treated group compared to a control group that did not receive the neurotoxin. Determine the ED50 value of this compound, which is the dose required to prevent 50% of the neurotoxin-induced norepinephrine depletion.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of norepinephrine reuptake inhibition and a general experimental workflow for characterizing a novel norepinephrine reuptake inhibitor.

Caption: Proposed mechanism of action for this compound.

References

- 1. Thionisoxetine | C17H21NOS | CID 3081925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. (R)-thionisoxetine, a potent and selective inhibitor of central and peripheral norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Thionisoxetine Hydrochloride: An In-Depth Technical Guide on a Potent and Selective Norepinephrine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Thionisoxetine hydrochloride is a potent and highly selective norepinephrine reuptake inhibitor (NRI). As an analog of nisoxetine, it demonstrates a strong affinity for the norepinephrine transporter (NET), playing a crucial role in the modulation of noradrenergic neurotransmission. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a technical resource for researchers and professionals engaged in neuroscience drug discovery and development.

Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to the norepinephrine transporter (NET) on the presynaptic membrane of noradrenergic neurons. This binding inhibits the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. The resulting increase in the extracellular concentration of norepinephrine leads to enhanced and prolonged stimulation of postsynaptic adrenergic receptors. This modulation of noradrenergic signaling is the primary mechanism underlying the therapeutic potential of this compound.

Quantitative Data: Binding Affinity and Selectivity

The efficacy and selectivity of this compound are quantified by its binding affinity (Ki) for the norepinephrine transporter (NET) and its comparatively lower affinity for other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).

| Compound | Transporter | Kᵢ (nM) | Selectivity (NET vs. SERT) | Reference |

| (R)-Thionisoxetine | NET | 0.20 | ~70-fold | [1] |

| SERT | N/A | |||

| DAT | N/A | |||

| (S)-Thionisoxetine | NET | >100 | N/A | [1] |

| Nisoxetine (comparator) | NET | ~0.8-5.1 | ~75-94 fold vs. SERT | |

| SERT | ~383 | |||

| DAT | ~477 | |||

| N/A: Data not explicitly available in the cited literature. |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This protocol describes a competitive binding assay to determine the affinity of this compound for the human norepinephrine transporter (hNET).

Materials and Reagents:

-

HEK293 or CHO cells stably expressing hNET

-

Radioligand: [³H]-Nisoxetine (specific activity 70-90 Ci/mmol)

-

Test Compound: this compound

-

Reference Compound: Desipramine hydrochloride

-

Non-specific binding control: 10 µM Desipramine

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Ice-cold Assay Buffer

-

Scintillation Cocktail

-

96-well microplates

-

Glass fiber filter mats (e.g., Whatman GF/B or GF/C)

-

Cell harvester

-

Liquid scintillation counter

-

Protein assay kit (e.g., BCA or Bradford)

Procedure:

-

Cell Membrane Preparation:

-

Culture HEK293-hNET cells to confluency.

-

Harvest cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

-

Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.

-

Resuspend the pellet in a small volume of ice-cold Assay Buffer and homogenize using a glass-Teflon homogenizer or sonication.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

Prepare serial dilutions of this compound and the reference compound in Assay Buffer.

-

In a 96-well microplate, add the following to each well in triplicate:

-

Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-Nisoxetine (final concentration ~1 nM), and 100 µL of the membrane preparation (20-40 µg of protein).

-

Non-specific Binding: 50 µL of 10 µM Desipramine, 50 µL of [³H]-Nisoxetine, and 100 µL of the membrane preparation.

-

Test Compound: 50 µL of the this compound dilution, 50 µL of [³H]-Nisoxetine, and 100 µL of the membrane preparation.

-

-

Incubate the plate at 4°C for 2-3 hours with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold Wash Buffer.

-

Dry the filter mats.

-

Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Norepinephrine Depletion Assay (6-Hydroxydopamine Model)

This protocol outlines a method to assess the in vivo efficacy of this compound in preventing chemically induced depletion of norepinephrine in the rat hypothalamus.[1]

Materials and Reagents:

-

Male Sprague-Dawley rats

-

This compound

-

6-Hydroxydopamine (6-OHDA)

-

Vehicle for drug administration (e.g., saline)

-

Anesthetic

-

Stereotaxic apparatus

-

Hamilton syringe

Procedure:

-

Animal Preparation and Dosing:

-

Administer various doses of this compound (or vehicle) to different groups of rats via the desired route (e.g., intraperitoneal).

-

After a specified pretreatment time (e.g., 30 minutes), anesthetize the rats.

-

-

6-OHDA Administration:

-

Tissue Collection and Analysis:

-

At a predetermined time point after 6-OHDA administration (e.g., 24 hours), euthanize the rats and dissect the hypothalamus.

-

Measure the norepinephrine content in the hypothalamic tissue using a validated analytical method (e.g., HPLC with electrochemical detection).

-

-

Data Analysis:

-

Compare the norepinephrine levels in the hypothalami of rats treated with this compound and 6-OHDA to those treated with vehicle and 6-OHDA.

-

Calculate the ED₅₀ value, which is the dose of this compound that prevents 50% of the 6-OHDA-induced norepinephrine depletion.

-

In Vivo Norepinephrine Depletion Assay (Metaraminol Model)

This protocol describes a method to evaluate the ability of this compound to prevent norepinephrine depletion in peripheral tissues induced by metaraminol.[1]

Materials and Reagents:

-

Male Sprague-Dawley rats

-

This compound

-

Metaraminol

-

Vehicle for drug administration (e.g., saline)

Procedure:

-

Animal Dosing:

-

Administer various doses of this compound (or vehicle) to different groups of rats.

-

-

Metaraminol Administration:

-

Tissue Collection and Analysis:

-

At a predetermined time after metaraminol administration, euthanize the rats and dissect the target peripheral tissues (e.g., heart, urethra).[1]

-

Measure the norepinephrine content in the tissues using a validated analytical method.

-

-

Data Analysis:

-

Compare the norepinephrine levels in the tissues of rats treated with this compound and metaraminol to those treated with vehicle and metaraminol.

-

Calculate the ED₅₀ value for the prevention of norepinephrine depletion in each tissue.

-

Visualizations

The following diagrams illustrate key concepts related to the pharmacology of this compound.

Conclusion

This compound is a highly potent and selective norepinephrine reuptake inhibitor, as evidenced by its low nanomolar affinity for the norepinephrine transporter and significant selectivity over the serotonin transporter. The experimental protocols detailed in this guide provide a framework for the robust in vitro and in vivo characterization of this and similar compounds. The continued investigation of this compound and other selective NRIs holds promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. (R)-thionisoxetine, a potent and selective inhibitor of central and peripheral norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6‐Hydroxydopamine lesion and levodopa treatment modify the effect of buspirone in the substantia nigra pars reticulata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unilateral 6-hydroxydopamine lesion of dopamine neurons and subchronic l-DOPA administration in the adult rat alters the expression of the vesicular GABA transporter in different subsets of striatal neurons and in the substantia nigra, pars reticulata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Depletion of cortical norepinephrine in rats by 6-hydroxydopamine does not impair performance of a delayed-nonmatching-to-sample task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neonatal 6-hydroxydopamine lesioning of rats and dopaminergic neurotoxicity: proposed animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]

- 8. BINDING AND RELEASE OF METARAMINOL: MECHANISM OF NOREPINEPHRINE DEPLETION BY ALPHA-METHYL-M-TYROSINE AND RELATED AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mechanism of norepinephrine depletion by reserpine, metaraminol and related agents. The role of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. derangedphysiology.com [derangedphysiology.com]

(R)-Thionisoxetine Hydrochloride Enantiomers: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Thionisoxetine hydrochloride, a potent and selective norepinephrine reuptake inhibitor (NRI), has demonstrated significant stereoselectivity in its biological activity. As the sulfur-containing analog of nisoxetine, its enantiomeric properties are of considerable interest in the fields of neuropharmacology and drug development. This technical guide provides an in-depth overview of the biological activity of this compound and its enantiomers, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Analysis of Enantiomeric Activity

The biological activity of the enantiomers of thionisoxetine hydrochloride has been evaluated through various in vitro and in vivo studies. The data clearly indicates that the (R)-enantiomer is significantly more potent in its interaction with the norepinephrine transporter (NET) compared to the (S)-enantiomer.

| Parameter | (R)-Thionisoxetine | (S)-Thionisoxetine | Reference |

| Ki (nM) for [3H]-Nisoxetine Binding | 0.20 | Significantly less potent | [1] |

| [3H]-Norepinephrine Uptake Inhibition | ~70-fold more potent than for 5-HT uptake | Not specified | [1] |

| ED50 (mg/kg) for preventing hypothalamic NE depletion by 6-hydroxydopamine | 0.21 | Not specified | [1] |

| ED50 (mg/kg) for preventing heart NE depletion by metaraminol | 3.4 | Not specified | [1] |

| ED50 (mg/kg) for preventing urethral NE depletion by metaraminol | 1.2 | Not specified | [1] |

Signaling Pathways and Experimental Workflows

The primary mechanism of action for (R)-Thionisoxetine is the inhibition of the norepinephrine transporter (NET). This inhibition leads to an increase in the synaptic concentration of norepinephrine, thereby enhancing noradrenergic signaling.

References

Thionisoxetine: A Technical Overview of its Discovery and Development by Eli Lilly

Introduction

Thionisoxetine, later known as duloxetine and marketed under the brand name Cymbalta®, is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) developed by Eli Lilly and Company. Its journey from a novel chemical entity to a widely prescribed medication for major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain represents a significant advancement in the pharmacological treatment of these conditions. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key developmental milestones of Thionisoxetine, with a focus on the scientific data and experimental methodologies that underpinned its development.

Discovery and Synthesis

The development of Thionisoxetine emerged from a concerted effort at Eli Lilly to discover a dual-acting antidepressant that could offer a broader spectrum of efficacy compared to the selective serotonin reuptake inhibitors (SSRIs) that were prevalent at the time. The core chemical scaffold of Thionisoxetine, a phenylpropanolamine derivative, was identified as a promising starting point.

The key synthetic step in the creation of Thionisoxetine involves the reaction of (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine with 1-fluoro-naphthalene in the presence of sodium hydride. This reaction, a nucleophilic aromatic substitution, couples the naphthalene ring to the propanamine backbone, yielding the characteristic thienyloxyphenylpropylamine structure of the molecule. The (S)-enantiomer was specifically selected due to its more potent and balanced inhibition of both serotonin and norepinephrine transporters.

Mechanism of Action

Thionisoxetine exerts its therapeutic effects by potently and selectively inhibiting the reuptake of both serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft of neurons in the central nervous system. By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), Thionisoxetine increases the concentration of these neurotransmitters in the synapse, thereby enhancing serotonergic and noradrenergic neurotransmission. This dual mechanism of action is believed to be responsible for its broad efficacy across a range of mood and pain disorders.

The downstream signaling pathways initiated by the increased availability of 5-HT and NE are complex and involve the activation of various G-protein coupled receptors. This leads to the modulation of adenylyl cyclase activity, alterations in intracellular cyclic AMP (cAMP) levels, and the subsequent activation of protein kinases, which in turn regulate the expression of various genes, including those for neurotrophic factors like brain-derived neurotrophic factor (BDNF).

Caption: Mechanism of action of Thionisoxetine.

Quantitative Data

The affinity and potency of Thionisoxetine for the serotonin and norepinephrine transporters have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Transporter Binding Affinities and Reuptake Inhibition

| Transporter | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC50, nM) |

| Serotonin (SERT) | 0.7 - 4.6 | 4.3 - 11 |

| Norepinephrine (NET) | 1.8 - 9.1 | 6.8 - 23 |

| Dopamine (DAT) | >1000 | >5000 |

Table 2: Pharmacokinetic Properties in Humans

| Parameter | Value |

| Bioavailability | ~50% |

| Time to Peak Plasma Concentration (Tmax) | ~6 hours |

| Elimination Half-life (t1/2) | ~12 hours |

| Protein Binding | >90% |

Experimental Protocols

The following sections detail the methodologies for key experiments used in the development of Thionisoxetine.

In Vitro Transporter Binding Assays

-

Objective: To determine the binding affinity (Ki) of Thionisoxetine for human SERT, NET, and DAT.

-

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the recombinant human transporters (SERT, NET, or DAT) were prepared.

-

Radioligand Binding: Membranes were incubated with a specific radioligand for each transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, and [3H]WIN35,428 for DAT) in the presence of varying concentrations of Thionisoxetine.

-

Incubation and Washing: The mixture was incubated to allow for binding equilibrium. The membranes were then rapidly filtered and washed to separate bound from unbound radioligand.

-

Quantification: The amount of bound radioactivity was measured using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation from the IC50 values (the concentration of Thionisoxetine that inhibits 50% of radioligand binding).

-

Synaptosomal Reuptake Inhibition Assays

-

Objective: To measure the functional inhibition of neurotransmitter reuptake (IC50) by Thionisoxetine.

-

Methodology:

-

Synaptosome Preparation: Synaptosomes (resealed nerve terminals) were prepared from specific brain regions of rats (e.g., hippocampus for serotonin, hypothalamus for norepinephrine).

-

Incubation: Synaptosomes were incubated with varying concentrations of Thionisoxetine.

-

Neurotransmitter Uptake: A radiolabeled neurotransmitter ([3H]5-HT or [3H]NE) was added to the synaptosomal suspension, and uptake was allowed to proceed for a short period.

-

Termination and Measurement: The uptake was terminated by rapid filtration and washing. The amount of radioactivity accumulated within the synaptosomes was quantified by liquid scintillation counting.

-

Data Analysis: The IC50 value was determined by non-linear regression analysis of the concentration-response curves.

-

Caption: Synaptosomal reuptake inhibition assay workflow.

Clinical Development

Following promising preclinical data, Thionisoxetine entered clinical trials under the generic name duloxetine. The clinical development program was extensive, involving numerous Phase I, II, and III studies to evaluate its safety, tolerability, and efficacy in various patient populations. These trials consistently demonstrated the efficacy of duloxetine in treating major depressive disorder and several anxiety and pain disorders, ultimately leading to its approval by the U.S. Food and Drug Administration (FDA) in 2004. The successful development of Thionisoxetine highlighted the therapeutic potential of dual-acting reuptake inhibitors and provided a valuable new treatment option for patients.

In-Depth Pharmacological Profile of (R)-Thionisoxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Thionisoxetine hydrochloride is a potent and selective norepinephrine reuptake inhibitor (NRI). As an analog of nisoxetine, it demonstrates high affinity for the norepinephrine transporter (NET), playing a crucial role in modulating noradrenergic neurotransmission. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, binding and functional activity, and detailed experimental methodologies.

Mechanism of Action

This compound exerts its pharmacological effects primarily by binding to the presynaptic norepinephrine transporter (NET) and inhibiting the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This blockade leads to an increased concentration and prolonged availability of norepinephrine in the synapse, thereby enhancing noradrenergic signaling.

dot

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinity and functional potency of this compound, as well as its in vivo efficacy.

Table 1: In Vitro Binding Affinity and Functional Activity

| Target | Assay Type | Radioligand | Tissue/Cell Line | Species | Parameter | Value | Reference |

| Norepinephrine Transporter (NET) | Binding Assay | [³H]-Nisoxetine | - | - | Kᵢ | 0.20 nM | [1] |

| Norepinephrine Transporter (NET) | Uptake Inhibition | [³H]-Norepinephrine | Hypothalamic Synaptosomes | Rat | - | Potent Inhibition | [1] |

| Serotonin Transporter (SERT) | Uptake Inhibition | [³H]-Serotonin | - | - | Potency vs. NET | ~70-fold less potent | [1] |

Table 2: In Vivo Efficacy

| Model | Effect Measured | Route of Administration | Species | Parameter | Value | Reference |

| 6-Hydroxydopamine-induced NE depletion | Prevention of hypothalamic NE depletion | - | Rat | ED₅₀ | 0.21 mg/kg | [1] |

| Metaraminol-induced NE depletion | Prevention of heart NE depletion | - | Rat | ED₅₀ | 3.4 mg/kg | [1] |

| Metaraminol-induced NE depletion | Prevention of urethral NE depletion | - | Rat | ED₅₀ | 1.2 mg/kg | [1] |

Experimental Protocols

Detailed methodologies for the key pharmacological assays are provided below.

[³H]-Nisoxetine Binding Assay (for NET Affinity)

This protocol outlines a competitive radioligand binding assay to determine the affinity of (R)-Thionisoxetine for the norepinephrine transporter.

dot

Methodology:

-

Tissue Preparation: Whole rat brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in assay buffer.[2]

-

Assay Components: The assay mixture contains the prepared brain membranes, a fixed concentration of [³H]-Nisoxetine (e.g., 0.5-1.0 nM), and varying concentrations of this compound or a reference compound.[3] Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor, such as desipramine (e.g., 10 µM).[3]

-

Incubation: The mixture is incubated, typically at 4°C for 2-3 hours, to allow for binding to reach equilibrium.[3][4]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.[2]

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-Nisoxetine (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

[³H]-Norepinephrine Uptake Inhibition Assay (Functional Activity)

This protocol describes a functional assay to measure the ability of (R)-Thionisoxetine to inhibit the uptake of norepinephrine into synaptosomes.

dot

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from fresh rat hypothalamic tissue by homogenization in a suitable buffer (e.g., Krebs-Ringer) followed by differential centrifugation.[5]

-

Pre-incubation: The synaptosomal suspension is pre-incubated with various concentrations of this compound or vehicle for a short period at 37°C.

-

Uptake Initiation: [³H]-Norepinephrine is added to the suspension to initiate the uptake process. The incubation continues for a defined period, typically a few minutes, at 37°C.

-

Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer to remove extracellular [³H]-Norepinephrine.

-

Quantification: The amount of [³H]-Norepinephrine taken up by the synaptosomes is determined by liquid scintillation counting of the filters.

-

Data Analysis: The concentration of this compound that causes 50% inhibition of [³H]-Norepinephrine uptake (IC₅₀) is calculated.

Selectivity Profile

This compound demonstrates high selectivity for the norepinephrine transporter. It is approximately 70-fold more potent in inhibiting the uptake of [³H]-NE as compared to [³H]-5HT.[1] A comprehensive screening against a wider panel of receptors and transporters would be beneficial to fully characterize its off-target activity profile.

Downstream Signaling

The inhibition of norepinephrine reuptake by (R)-Thionisoxetine leads to an accumulation of norepinephrine in the synaptic cleft. This increased availability of norepinephrine results in enhanced activation of postsynaptic α- and β-adrenergic receptors. Activation of these G-protein coupled receptors initiates various downstream signaling cascades, which can include modulation of adenylyl cyclase activity, leading to changes in cyclic AMP (cAMP) levels, and activation of phospholipase C, resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, activate protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC), which phosphorylate numerous intracellular proteins, ultimately leading to diverse physiological responses.

dot

References

- 1. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Solubility and Stability of (R)-Thionisoxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of (R)-Thionisoxetine hydrochloride based on its chemical structure and data from analogous compounds. Specific experimental data for this compound is limited in the public domain. Therefore, the information presented herein is intended as a guide for initiating laboratory investigations and should be supplemented with empirical testing.

Introduction

(R)-Thionisoxetine is a potent and selective norepinephrine reuptake inhibitor (NRI), making it a compound of significant interest for research in depression and other neurological disorders.[1] As with any drug candidate, a thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for the development of suitable formulations and for ensuring reliable in vitro and in vivo studies. This technical guide provides an in-depth summary of the available data, predicted properties, and detailed experimental protocols for determining the solubility and stability of this compound.

Physicochemical Properties

The hydrochloride salt form of (R)-Thionisoxetine is expected to enhance its aqueous solubility compared to the free base. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of (R)-Thionisoxetine and its Hydrochloride Salt

| Property | Value (Free Base) | Predicted Value (Hydrochloride Salt) | Source |

| Molecular Formula | C₁₇H₂₁NOS | C₁₇H₂₂ClNOS | [2] |

| Molecular Weight | 287.4 g/mol | 323.87 g/mol | [2] |

| Appearance | - | Predicted to be a solid | - |

| pKa | - | Predicted to be basic (due to the secondary amine) | - |

Solubility Profile

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Moderately to Highly Soluble | The hydrochloride salt of an amine is expected to have good aqueous solubility. The analogous compound, nisoxetine hydrochloride, is water-soluble. |

| Ethanol | Soluble | The analogous compound, nisoxetine hydrochloride, is soluble in ethanol.[3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic polar solvent for drug discovery compounds. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Moderately Soluble | Solubility is expected to be pH-dependent. At physiological pH, the compound should be predominantly in its protonated, more soluble form. |

Stability Profile

A comprehensive stability analysis of this compound requires forced degradation studies under various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines. While specific stability data is not available, a general understanding of potential degradation pathways can be inferred from its chemical structure, which contains ether and thioether linkages that could be susceptible to hydrolysis and oxidation, respectively.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl, heat | Hydrolysis of the ether linkage. |

| Basic Hydrolysis | 0.1 M NaOH, heat | Hydrolysis of the ether linkage. |

| Oxidation | 3% H₂O₂, room temperature | Oxidation of the thioether and secondary amine. |

| Thermal Degradation | Dry heat (e.g., 60°C) | General decomposition. |

| Photodegradation | Exposure to UV/Vis light | Photolytic cleavage or rearrangement. |

Experimental Protocols

Solubility Determination: Shake-Flask Method

This protocol describes the determination of the equilibrium solubility of this compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable column and detector

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a vial.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the sample to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered supernatant with a suitable mobile phase.

-

Analyze the concentration of the diluted sample using a validated HPLC method against a standard curve.

-

Calculate the solubility in mg/mL or mM.

Stability Assessment: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at a specified temperature (e.g., 60°C).

-

Photodegradation: Expose the stock solution and the solid compound to light in a photostability chamber.

-

-

Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method to determine the percentage of degradation and to identify any degradation products.

Mandatory Visualizations

Signaling Pathway of this compound

(R)-Thionisoxetine acts as a norepinephrine reuptake inhibitor by blocking the norepinephrine transporter (NET).[1] This action increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.

Caption: Inhibition of Norepinephrine Reuptake by this compound.

Experimental Workflow for Solubility Determination

The shake-flask method is a standard and reliable approach for determining the equilibrium solubility of a compound.

Caption: Workflow for Shake-Flask Solubility Determination.

References

Methodological & Application

Application Note: Chiral HPLC Method for the Quantification of (R)-Thionisoxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and selective chiral High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (R)-Thionisoxetine hydrochloride in bulk drug substance and pharmaceutical formulations. The method utilizes a polysaccharide-based chiral stationary phase to achieve efficient separation of the (R) and (S)-enantiomers of Thionisoxetine. This method is suitable for quality control, stability studies, and pharmacokinetic analysis.

Introduction

Thionisoxetine, a selective norepinephrine reuptake inhibitor, exists as a pair of enantiomers, (R)-Thionisoxetine and (S)-Thionisoxetine. As with many chiral drugs, the pharmacological activity and potential side effects can be enantiomer-specific. Therefore, the ability to accurately quantify the desired (R)-enantiomer is critical in drug development and quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for the separation and quantification of enantiomers.[1][2][3] This document provides a detailed protocol for a chiral HPLC method validated for the quantification of this compound.

Experimental

HPLC System and Chromatographic Conditions

A reliable HPLC system equipped with a UV detector is required for this analysis. The chromatographic conditions have been optimized for the efficient separation and quantification of this compound.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 270 nm |

| Run Time | 15 minutes |

Method Validation Summary

The developed chiral HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrate that the method is specific, linear, accurate, and precise for the quantification of this compound.

| Validation Parameter | Result |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | < 2.0% |

| Specificity | No interference from excipients or the (S)-enantiomer |

Detailed Experimental Protocols

Mobile Phase Preparation

-

Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Diethylamine.

-

Combine the solvents in a suitable solvent reservoir.

-

Mix thoroughly and degas the mobile phase for at least 15 minutes using a suitable method such as sonication or vacuum filtration.

Standard Solution Preparation

-

Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation (from Tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

-

The filtered solution is now ready for injection.

Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.

-

Record the chromatograms and integrate the peak area for (R)-Thionisoxetine.

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.